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Compound of Interest

Compound Name: 2-lodo-1,3-dimethylbenzene

Cat. No.: B054174

This technical guide provides a comprehensive overview of the spectroscopic data for 2-lodo-
1,3-dimethylbenzene (also known as 2-lodo-m-xylene). The information is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis. This document compiles available spectroscopic data, outlines general experimental
methodologies for data acquisition, and presents this information in a structured and accessible
format.

Chemical Structure and Properties

2-lodo-1,3-dimethylbenzene is an organoiodine compound with the chemical formula CsHol.
Its structure consists of a benzene ring substituted with two methyl groups at positions 1 and 3,
and an iodine atom at position 2.

Physical and Chemical Properties:
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Property Value Reference

Molecular Formula CsHoal --INVALID-LINK--
Molecular Weight 232.06 g/mol --INVALID-LINK--
CAS Number 608-28-6 --INVALID-LINK--
Boiling Point 223-224 °C --INVALID-LINK--
Density 1.608 g/mL at 25 °C --INVALID-LINK--
Refractive Index (n20/D) 1.6030 --INVALID-LINK--

Spectroscopic Data

This section presents the available spectroscopic data for 2-lodo-1,3-dimethylbenzene. For
comparative purposes, where direct experimental data for the target molecule is unavailable,
data for a closely related isomer, 4-lodo-m-xylene (1-lodo-2,4-dimethylbenzene), is provided
and clearly identified.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in a molecule.

IH NMR Data for 2-lodo-1,3-dimethylbenzene:

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

7.19 d 2H Ar-H

6.94 t 1H Ar-H

2.44 S 6H -CHs

Source: Wired Chemist[1]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
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The 13C NMR spectrum provides information about the carbon framework of a molecule.

Note: Experimental 33C NMR data for 2-lodo-1,3-dimethylbenzene was not found in the
searched databases. The following data is for the isomer 4-lodo-m-xylene (1-lodo-2,4-
dimethylbenzene) and is provided for comparative analysis.

13C NMR Data for 4-lodo-m-xylene:

Chemical Shift (ppm) Assignment
141.4 Ar-C

138.0 Ar-C

130.3 Ar-CH

128.8 Ar-CH

99.4 Ar-C-I

23.3 -CHs

20.8 -CHs

Source: PubChem|[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Note: An experimental IR spectrum for 2-lodo-1,3-dimethylbenzene was not found in the
searched databases. The following data is for the isomer 4-lodo-m-xylene (1-lodo-2,4-
dimethylbenzene) and is provided for comparative analysis.

Key IR Absorptions for 4-lodo-m-xylene:
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (aromatic and
3000-2850 Strong

alkyl)
1595, 1475 Medium-Strong C=C stretch (aromatic ring)
C-H bend (aromatic, out-of-
~800 Strong
plane)
~550 Medium C-I stretch

Source: PubChem|2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Mass Spectrometry Data for 2-lodo-1,3-dimethylbenzene (Electron lonization):

miz Relative Intensity (%) Assighment

232 100 [M]* (Molecular lon)
105 85 M - 1]+

104 30 [M-1-H]*

79 25 [CeH7]*

77 35 [CeHs]*

Source: NIST WebBook][3]

Experimental Protocols

This section outlines generalized experimental protocols for acquiring the spectroscopic data
presented above. Specific instrument parameters may vary.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Processing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-lodo-1,3-dimethylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054174#spectroscopic-data-for-2-iodo-1-3-
dimethylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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